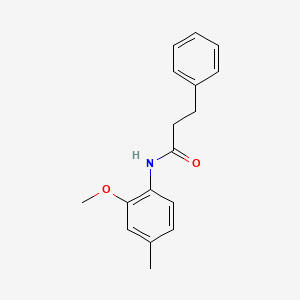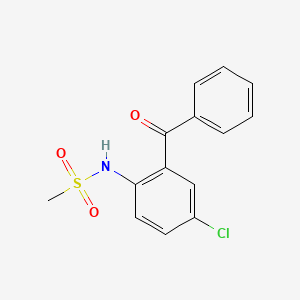![molecular formula C18H27NO2 B5526752 N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide" is a subject of interest in synthetic organic chemistry due to its unique structure and potential chemical properties. Research in this area focuses on the synthesis of such compounds, analysis of their molecular structure, chemical behavior under various conditions, and their physical and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, a process indicative of the synthetic pathways that might be applicable to our compound of interest (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, provide insights into the configuration and stereochemistry of synthesized compounds. The molecular geometry and vibrational frequencies can be studied using X-ray diffraction and density functional theory (DFT) calculations, as demonstrated in analyses of similar benzamide derivatives (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide compounds can lead to a variety of products depending on the substituents and reaction conditions. Research has shown that N-substituted benzamides can undergo transformations under certain conditions, revealing a spectrum of chemical behavior important for further chemical synthesis and application (Jacobson et al., 1987).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various fields. The crystallization behavior and the influence of different substituents on the physical properties are areas of active research. For example, the crystal structure of N-substituted benzamides can be stabilized by intramolecular hydrogen bonds, affecting their solubility and melting points (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide compounds, such as reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies have focused on the reactivity of such compounds under different chemical conditions, offering insights into their potential applications and behavior in various chemical environments. For instance, the reactivity of benzamide derivatives with different functional groups has been explored to understand their potential as intermediates in organic synthesis (Kranjc et al., 2012).
Aplicaciones Científicas De Investigación
Herbicidal Applications
Benzamide derivatives have been identified as potent herbicides, exhibiting significant activity against annual and perennial grasses. This suggests potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, indicating the role of similar compounds in enhancing crop protection and management strategies (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis and Structural Analysis
The synthesis and structural analysis of benzamide derivatives have been a subject of research, offering insights into their potential applications in pharmaceuticals and materials science. For instance, the Bischler-Napieralski reaction has been employed to synthesize novel compounds, leading to the development of products with unique properties and applications (E. J. Browne, B. W. Skelton, Allan H. White, 1981).
Antifungal Activities
Novel benzamide derivatives have demonstrated significant antifungal activities against a range of phytopathogenic fungi, suggesting their potential as effective agents in combating fungal infections in agriculture. This research points towards the development of new, more efficient fungicides based on benzamide chemistry (W. Zhang, Guoqing Sui, Yu-lu Li, et al., 2016).
Flame Retardant Agents
Certain benzamide derivatives have been explored for their utility as flame retardant agents, particularly for cotton. This application underscores the versatility of benzamide compounds in enhancing the safety and durability of textiles, contributing to advancements in materials science and engineering (Weidong Wu, Charles Q. Yang, 2007).
Anticancer Drug Development
Benzamide derivatives have also been investigated for their potential in cancer therapy, with some compounds showing promise as histone deacetylase inhibitors. This indicates the significance of benzamide-based molecules in developing new therapeutic options for cancer treatment, highlighting the importance of chemical synthesis and drug discovery research (Nancy Z. Zhou, O. Moradei, S. Raeppel, et al., 2008).
Propiedades
IUPAC Name |
N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-17(2)11-15(17)12-19-16(20)14-7-5-13(6-8-14)9-10-18(3,4)21/h5-8,15,21H,9-12H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQCQYWTTUTTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)


![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)